

In-Depth Technical Guide on 2-Chloro-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-fluorobenzyl bromide

Cat. No.: B580376

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. This technical guide provides a detailed overview of **2-Chloro-3-fluorobenzyl bromide**, with a specific focus on its solubility characteristics. Due to the limited availability of explicit quantitative solubility data in publicly accessible literature, this guide combines available physical and chemical data with qualitative solubility information inferred from analogous compounds.

Physicochemical Properties

A compilation of the known physical and chemical properties of **2-Chloro-3-fluorobenzyl bromide** is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various experimental and formulation settings.

Property	Value	Source
CAS Number	874285-19-5	Santa Cruz Biotechnology [1]
Molecular Formula	C ₇ H ₅ BrClF	Santa Cruz Biotechnology [1]
Molecular Weight	223.47 g/mol	Santa Cruz Biotechnology [1]
Appearance	White to off-white solid	ChemicalBook [2]
Density	1.654 ± 0.06 g/cm ³ (Predicted)	ChemicalBook [2]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	ChemicalBook [2]

Solubility Profile

Direct experimental data on the solubility of **2-Chloro-3-fluorobenzyl bromide** in various solvents is not readily available in the reviewed literature. However, by examining the properties of structurally similar compounds, a qualitative solubility profile can be inferred. Benzyl bromide, the parent compound, is slightly soluble in water and soluble in organic solvents like ethanol and ether. Another analog, 2-fluoro-3-methylbenzyl bromide, is reported to be insoluble in water. Based on its halogenated and aromatic structure, **2-Chloro-3-fluorobenzyl bromide** is expected to exhibit low solubility in aqueous solutions and good solubility in common organic solvents.

Table 2 provides an estimated solubility profile for **2-Chloro-3-fluorobenzyl bromide**. It is imperative for researchers to experimentally verify these qualitative assessments for their specific applications.

Solvent	Expected Solubility	Rationale
Water	Low to Insoluble	The presence of a non-polar benzene ring and halogen atoms suggests poor interaction with polar water molecules. Analogous compounds like 2-fluoro-3-methylbenzyl bromide are insoluble in water.
Methanol	Soluble	As a polar protic organic solvent, methanol is likely to dissolve the compound.
Ethanol	Soluble	Similar to methanol, ethanol is a polar protic solvent expected to solubilize the compound. Benzyl bromide is soluble in ethanol.
Dimethyl Sulfoxide (DMSO)	Soluble	DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)	Soluble	As a non-polar organic solvent, DCM is expected to be a good solvent for the non-polar aromatic compound.
Acetone	Soluble	Acetone is a polar aprotic solvent that is a good solvent for many organic compounds.
Toluene	Soluble	The similar aromatic nature of toluene and the compound suggests good solubility.
Hexane	Sparingly Soluble to Insoluble	While non-polar, the presence of polar C-Cl and C-F bonds

might limit solubility in very non-polar alkanes like hexane.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid compound like **2-Chloro-3-fluorobenzyl bromide** in a given solvent.

Objective: To determine the saturation solubility of **2-Chloro-3-fluorobenzyl bromide** in a specific solvent at a controlled temperature.

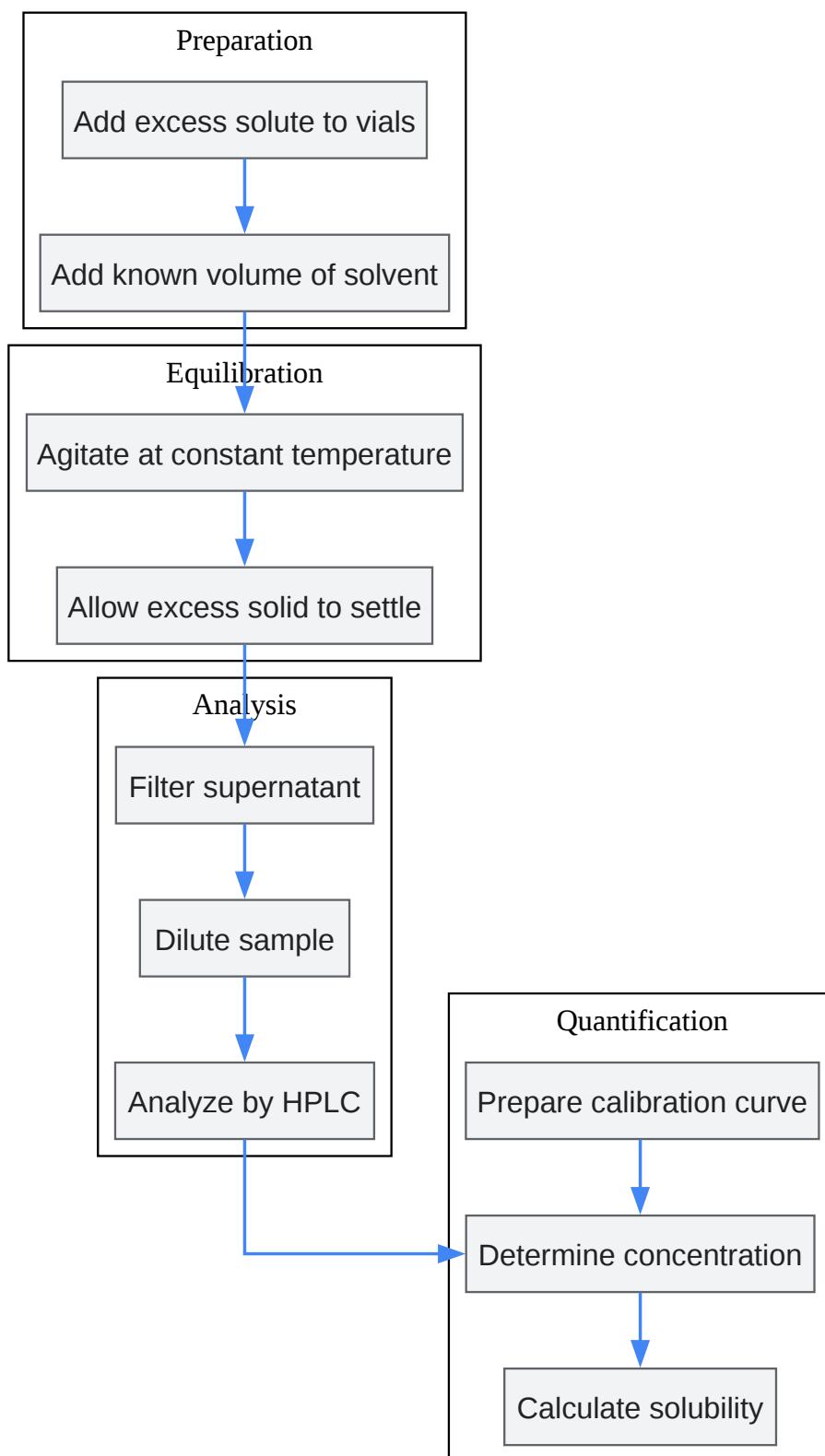
Materials:

- **2-Chloro-3-fluorobenzyl bromide**
- Selected solvent(s) of high purity
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μ m PTFE)

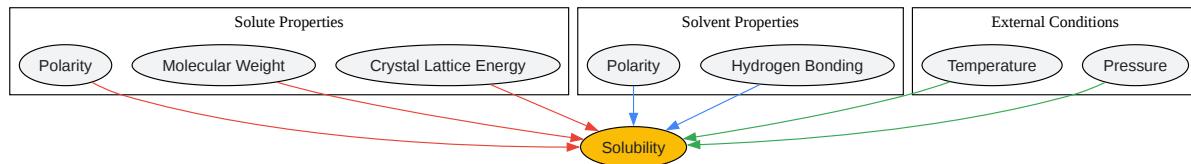
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Chloro-3-fluorobenzyl bromide** to a series of vials.

- Accurately pipette a known volume of the desired solvent into each vial.
- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid phase should be present throughout the equilibration period.
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a syringe filter to remove any undissolved solid particles.
 - Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantitative Analysis:
 - Prepare a series of standard solutions of **2-Chloro-3-fluorobenzyl bromide** of known concentrations in the same solvent.
 - Analyze the standard solutions and the diluted sample solution using a validated HPLC method or another appropriate analytical technique.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
 - Determine the concentration of the diluted sample solution from the calibration curve.
- Calculation of Solubility:


- Calculate the concentration of the saturated solution by taking into account the dilution factor.
- Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Safety Precautions:


- Handle **2-Chloro-3-fluorobenzyl bromide** in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualizations

To further aid in the understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Factors Influencing Solubility

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Chloro-3-fluorobenzyl bromide CAS#: 874285-19-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on 2-Chloro-3-fluorobenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580376#2-chloro-3-fluorobenzyl-bromide-solubility-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com